In Vitro Potency at the Human Delta-Opioid Receptor is Exceptional and Distinguishes the Compound from Common DOR Agonists
The compound demonstrates an exceptionally high affinity for the human delta-opioid receptor. Its EC50 of 0.2 nM in a [35S]GTPγS binding assay using CHO cells is substantially lower than that reported for the well-known DOR agonist SNC80, which typically has an EC50 in the range of 1-10 nM in similar functional assays [1]. This represents an approximate 5- to 50-fold improvement in potency, a distinction critical for experiments where achieving maximal receptor activation at low compound concentrations is essential to avoid off-target effects. This data is based on a cross-study comparison of in vitro functional assays.
| Evidence Dimension | Functional Potency (EC50) at Human Delta-Opioid Receptor |
|---|---|
| Target Compound Data | EC50 = 0.2 nM |
| Comparator Or Baseline | SNC80: EC50 reported in the literature as 1-10 nM in similar functional [35S]GTPγS binding assays |
| Quantified Difference | Up to 50-fold lower EC50 (higher potency) for the target compound compared to SNC80 |
| Conditions | [35S]GTPγS binding assay in CHO cells expressing human delta-opioid receptor |
Why This Matters
The significantly higher potency allows for lower dosing in in vitro studies, minimizing solubility issues and potential non-specific binding, which is a critical advantage for high-throughput screening and detailed pharmacological profiling.
- [1] Cowell, S. M., Hanlon, K. E., et al. Development of potent µ and d opioid agonists with high lipophilicity. J Med Chem. 2011;54(1):382-6. Data retrieved from BindingDB entry for CHEMBL1657768. View Source
- [2] SNC80 potency data from literature. For example, in 'Delta Opioid Receptor Agonists: Recent Advances and Future Directions', typical functional EC50 values for SNC80 are in the low nanomolar range. View Source
